molecular formula C12H13ClFN3O2S B10922315 N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]ethanesulfonamide

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]ethanesulfonamide

Cat. No.: B10922315
M. Wt: 317.77 g/mol
InChI Key: MZULPQXUCHASDE-UHFFFAOYSA-N
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Description

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE is a chemical compound with a complex structure that includes a pyrazole ring substituted with a 2-chloro-4-fluorobenzyl group and an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE typically involves multiple steps, starting from commercially available starting materials. One common route involves the reaction of 2-chloro-4-fluorobenzyl chloride with 1H-pyrazole-3-carboxamide under basic conditions to form the intermediate 1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-ylamine. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzyl group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions. The ethanesulfonamide group can also contribute to the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and binding affinity, while the pyrazole and ethanesulfonamide groups provide additional sites for interaction and modification .

Properties

Molecular Formula

C12H13ClFN3O2S

Molecular Weight

317.77 g/mol

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-yl]ethanesulfonamide

InChI

InChI=1S/C12H13ClFN3O2S/c1-2-20(18,19)16-12-5-6-17(15-12)8-9-3-4-10(14)7-11(9)13/h3-7H,2,8H2,1H3,(H,15,16)

InChI Key

MZULPQXUCHASDE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=NN(C=C1)CC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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